molecular formula C21H19ClN4O3S B3412071 5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923172-30-9

5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B3412071
CAS No.: 923172-30-9
M. Wt: 442.9 g/mol
InChI Key: CJCBPPIUPFCLSU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a chloro substituent, and an imidazo[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyrimidine moiety: This can be achieved through the condensation of appropriate precursors, such as 2-aminopyrimidine and an aldehyde, under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the imidazo[1,2-a]pyrimidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Substitution reactions: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The imidazo[1,2-a]pyrimidine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide: Similar structure but lacks the sulfonamide group.

    4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide: Similar structure but lacks the chloro and methoxy groups.

Uniqueness

5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the imidazo[1,2-a]pyrimidine moiety contributes to its binding affinity and specificity.

Properties

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-13-10-19(29-3)20(11-17(13)22)30(27,28)25-16-6-4-15(5-7-16)18-12-26-9-8-14(2)23-21(26)24-18/h4-12,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCBPPIUPFCLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-chloro-2-methoxy-4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

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